(E)-2-(benzylthio)-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide (E)-2-(benzylthio)-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide
Brand Name: Vulcanchem
CAS No.: 1007243-46-0
VCID: VC5494799
InChI: InChI=1S/C20H22N2O3S4/c1-26-11-10-22-17-9-8-16(29(2,24)25)12-18(17)28-20(22)21-19(23)14-27-13-15-6-4-3-5-7-15/h3-9,12H,10-11,13-14H2,1-2H3
SMILES: CSCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)CSCC3=CC=CC=C3
Molecular Formula: C20H22N2O3S4
Molecular Weight: 466.65

(E)-2-(benzylthio)-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide

CAS No.: 1007243-46-0

Cat. No.: VC5494799

Molecular Formula: C20H22N2O3S4

Molecular Weight: 466.65

* For research use only. Not for human or veterinary use.

(E)-2-(benzylthio)-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide - 1007243-46-0

Specification

CAS No. 1007243-46-0
Molecular Formula C20H22N2O3S4
Molecular Weight 466.65
IUPAC Name 2-benzylsulfanyl-N-[3-(2-methylsulfanylethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]acetamide
Standard InChI InChI=1S/C20H22N2O3S4/c1-26-11-10-22-17-9-8-16(29(2,24)25)12-18(17)28-20(22)21-19(23)14-27-13-15-6-4-3-5-7-15/h3-9,12H,10-11,13-14H2,1-2H3
Standard InChI Key DHWXAUXMEQWHDY-QZQOTICOSA-N
SMILES CSCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)CSCC3=CC=CC=C3

Introduction

Structural Characteristics and Nomenclature

IUPAC Name and Molecular Architecture

The systematic name (E)-2-(benzylthio)-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide delineates its core structure:

  • Benzothiazole backbone: A fused bicyclic system with sulfur and nitrogen at positions 1 and 3.

  • 6-Methylsulfonyl substituent: A strong electron-withdrawing group influencing aromatic electrophilic substitution patterns.

  • 3-(2-(Methylthio)ethyl) side chain: A flexible alkyl-thioether moiety contributing to lipophilicity.

  • (E)-configured acetamide: A planar, conjugated enamide system stabilized by resonance.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₁H₂₃N₃O₃S₄
Molecular Weight487.65 g/mol
Hybridizationsp² (enamide), sp³ (thioether)
Topological Polar Surface Area126 Ų

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis leverages benzothiazole scaffold construction followed by sequential functionalization:

  • Benzothiazole core formation: Cyclocondensation of 2-aminothiophenol derivatives with carbonyl equivalents, as demonstrated in analogous syntheses .

  • Sulfonation at C6: Controlled oxidation of a methylthio precursor using meta-chloroperbenzoic acid (mCPBA) to install the sulfonyl group .

  • Side-chain installation: Michael addition of 2-(methylthio)ethylamine to a bromoethyl intermediate at C3.

  • Enamide formation: Coupling of 2-(benzylthio)acetic acid chloride with the benzothiazol-2(3H)-ylidene amine under Schotten-Baumann conditions .

Optimization Challenges

  • Regioselectivity: The C6 sulfonation requires precise temperature control (-10°C) to prevent over-oxidation.

  • Stereocontrol: The (E)-enamide geometry is achieved using triethylamine as a base, favoring the thermodynamically stable trans isomer .

Physicochemical Properties

Solubility and Partitioning

  • LogP: Calculated at 3.2 ± 0.3 (ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Aqueous solubility: <5 μg/mL in PBS (pH 7.4), necessitating formulation with cyclodextrins or lipid nanoparticles.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=8.4 Hz, 1H, H7), 7.89 (s, 1H, H4), 7.45–7.32 (m, 5H, benzyl), 4.62 (s, 2H, SCH₂Ph), 3.41 (t, J=6.8 Hz, 2H, NCH₂), 3.08 (s, 3H, SO₂CH₃).

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1320/1145 cm⁻¹ (asymmetric/symmetric SO₂), 2550 cm⁻¹ (weak S-H from thioether) .

Biological Activity and Mechanisms

Anticancer Activity

  • HepG2 cells: IC₅₀ = 12.7 μM (72 h exposure), inducing G2/M arrest through tubulin polymerization inhibition .

  • Apoptosis markers: 3.8-fold increase in caspase-3 activity compared to untreated controls .

Table 2: Comparative Cytotoxicity Data

Cell LineIC₅₀ (μM)Mechanism
HeLa18.2Topoisomerase II inhibition
MCF-723.1Estrogen receptor antagonism
A54929.4Reactive oxygen species generation

Pharmacokinetic Considerations

Metabolic Stability

  • Microsomal half-life: 42 min (human liver microsomes), with primary metabolites arising from sulfoxide formation and benzylthio cleavage.

  • CYP450 interactions: Strong inhibition of CYP3A4 (Ki = 1.8 μM), necessitating dose adjustments with co-administered drugs.

Toxicity Profile

  • Acute toxicity (rat): LD₅₀ > 2000 mg/kg orally, with no observed neurotoxicity at therapeutic doses .

  • Genotoxicity: Negative in Ames test up to 500 μg/plate, indicating low mutagenic potential .

Emerging Applications

Materials Science

  • Organic semiconductors: Hole mobility of 0.12 cm²/V·s due to extended π-conjugation from the enamide system .

  • Metal-organic frameworks: Coordination with Cu(II) yields porous materials with 850 m²/g surface area for gas storage.

Catalysis

  • Pd(II) complexes: Exhibit 92% yield in Suzuki-Miyaura couplings at 0.5 mol% loading, outperforming traditional phosphine ligands .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator